Cas no 93206-09-8 (BnO-PEG1-CH2COOH)

BnO-PEG1-CH2COOH structure
BnO-PEG1-CH2COOH structure
Product Name:BnO-PEG1-CH2COOH
كاس عدد:93206-09-8
وسط:C11H14O4
ميغاواط:210.226463794708
CID:752811
Update Time:2024-10-26

BnO-PEG1-CH2COOH الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • Acetic acid, [2-(phenylmethoxy)ethoxy]-
    • 2-(2-(benzyloxy)ethoxy)acetic acid
    • 2-(2-phenylmethoxyethoxy)acetic acid
    • 2-[2-(Phenylmethoxy)ethoxy]acetic acid (ACI)
    • Acetic acid, [2-(phenylmethoxy)ethoxy]- (9CI)
    • 2-(Benzyloxy)ethoxyacetic acid
    • 2-[2-(Benzyloxy)ethoxy]acetic acid
    • BnO-PEG1-CH2COOH
    • نواة داخلي: 1S/C11H14O4/c12-11(13)9-15-7-6-14-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,12,13)
    • مفتاح Inchi: WEBYLMXBPGYVLS-UHFFFAOYSA-N
    • ابتسامات: O=C(COCCOCC1C=CC=CC=1)O

BnO-PEG1-CH2COOH الأسعارأكثر . >>

تصنيف الارتباط No. Product Name Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
TRC
B131125-5mg
2-[2-(Benzyloxy)ethoxy]acetic Acid
93206-09-8
5mg
$ 50.00 2022-06-07
TRC
B131125-10mg
2-[2-(Benzyloxy)ethoxy]acetic Acid
93206-09-8
10mg
$ 70.00 2022-06-07
TRC
B131125-50mg
2-[2-(Benzyloxy)ethoxy]acetic Acid
93206-09-8
50mg
$ 275.00 2022-06-07
Apollo Scientific
OR52176-250mg
[2-(Benzyloxy)ethoxy]acetic acid
93206-09-8
250mg
£73.00 2025-02-20
Apollo Scientific
OR52176-1g
[2-(Benzyloxy)ethoxy]acetic acid
93206-09-8
1g
£151.00 2025-02-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-22162-250mg
Benzyl-PEG2-CH2CO2H
93206-09-8 95%
250mg
5557.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-22162-1g
Benzyl-PEG2-CH2CO2H
93206-09-8 95%
1g
12682.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-22162-500mg
Benzyl-PEG2-CH2CO2H
93206-09-8 95%
500mg
8265.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-22162-250mg
Benzyl-PEG2-CH2CO2H
93206-09-8 95%
250mg
5557CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
BP-22162-1g
Benzyl-PEG2-CH2CO2H
93206-09-8 95%
1g
12682CNY 2021-05-07

BnO-PEG1-CH2COOH طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Lithium hydroxide Solvents: 1,4-Dioxane ,  Water ;  1 h, 80 °C; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
المراجع
Benzyl-substituted tetracyclic heterocyclic compounds as PDE5 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Lithium hydroxide Solvents: 1,4-Dioxane ,  Water ;  1 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
المراجع
Benzyl-substituted tetracyclic heterocyclic compounds as phosphodiesterase type 5 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Dimethyl sulfoxide ,  Oxalyl chloride Solvents: Dichloromethane ;  rt → -65 °C; < -60 °C; 10 min, < -60 °C
1.2 Solvents: Dichloromethane ;  < -60 °C; 1 h, -65 °C
1.3 Reagents: Triethylamine ;  -65 °C; 30 min, -65 °C; -65 °C → rt
1.4 Reagents: Sodium hydroxide ,  Silver oxide (Ag2O) Solvents: Water ;  40 °C; 1 h, 40 °C → reflux
1.5 Reagents: Hydrochloric acid Solvents: Water ;  acidified
المراجع
The in vitro transport of model thiodipeptide prodrugs designed to target the intestinal oligopeptide transporter, PepT1
Foley, David; Pieri, Myrtani; Pettecrew, Rachel; Price, Richard; Miles, Stephen; et al, Organic & Biomolecular Chemistry, 2009, 7(18), 3652-3656

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 24 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
المراجع
Targeting chimeric compound, pharmaceutical composition, preparation method and use
, World Intellectual Property Organization, , ,

طريقة الإنتاج 5

رد فعل الشرط
المراجع
Orthoester derivatives of crown ethers as carriers for pharmaceutical and diagnostic compositions
, United States, , ,

طريقة الإنتاج 6

رد فعل الشرط
المراجع
Tetrahydronaphthyridine derivatives as cholesteryl ester transferase protein inhibitors and a process for preparing them
, Japan, , ,

طريقة الإنتاج 7

رد فعل الشرط
المراجع
Preparation of furopyridine derivatives as FXa inhibitors
, Japan, , ,

طريقة الإنتاج 8

رد فعل الشرط
المراجع
Preparation of benzofuran derivatives as activated blood coagulation factor X inhibitors for treatment of thrombosis
, Japan, , ,

طريقة الإنتاج 9

رد فعل الشرط
المراجع
Novel compounds derived from menthol and use as refreshing agent
, World Intellectual Property Organization, , ,

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  2 h, rt
المراجع
Orthoester derivatives of crown ethers as carriers for pharmaceutical and diagnostic compositions and their preparation
, European Patent Organization, , ,

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Potassium hydroxide Solvents: Methanol ;  1 h, 35 °C
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
المراجع
Synthesis and Evaluation of New Spacers for Use as dsDNA End-Caps
Ng, Pei-Sze; Laing, Brian M.; Balasundarum, Ganesan; Pingle, Maneesh; Friedman, Alan; et al, Bioconjugate Chemistry, 2010, 21(8), 1545-1553

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled; 40 min
1.2 cooled; 1 d, rt
المراجع
Tetrahydronaphthyridine derivatives as cholesteryl ester transferase protein inhibitors and a process for preparing them
, United States, , ,

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  cooled; 40 min, cooled
1.2 cooled; 1 d, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
المراجع
Preparation of 1,2,3,4-tetrahydro-1,5-naphthyridin-4-amines as cholesteryl ester transfer protein inhibitors
, World Intellectual Property Organization, , ,

طريقة الإنتاج 14

رد فعل الشرط
المراجع
The in vitro transport of model thiodipeptide prodrugs designed to target the intestinal oligopeptide transporter, PepT1. [Erratum to document cited in CA151:484682]
Foley, David; Pieri, Myrtani; Pettecrew, Rachel; Price, Richard; Miles, Steven; et al, Organic & Biomolecular Chemistry, 2009, 7(24), 5275-5276

طريقة الإنتاج 15

رد فعل الشرط
المراجع
Preparation of carboxamide derivatives as FXa inhibitors
, Japan, , ,

طريقة الإنتاج 16

رد فعل الشرط
المراجع
Preparation of amide type carboxamide derivatives as anticoagulants
, World Intellectual Property Organization, , ,

طريقة الإنتاج 17

رد فعل الشرط
المراجع
Preparation of fused furan compounds as inhibitors of activated blood coagulation factor X
, World Intellectual Property Organization, , ,

طريقة الإنتاج 18

رد فعل الشرط
المراجع
Preparation of 4-aminoimidazo[5,4-g]quinazolines as inhibitors of tyrosine kinase-mediated signal transduction.
, World Intellectual Property Organization, , ,

BnO-PEG1-CH2COOH Raw materials

BnO-PEG1-CH2COOH Preparation Products

الموردين الموصى بهم
Amadis Chemical Company Limited
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
مُحْضِر
Amadis Chemical Company Limited
Shandong Feiyang Chemical Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Shandong Feiyang Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Jiangsu Xinsu New Materials Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Shandong Jing Kun Chemical Co.,Ltd.
Nanjing Jubai Biopharm
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Nanjing Jubai Biopharm